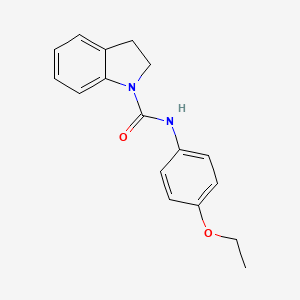

![molecular formula C16H21NO4 B2849879 1-[4-({[(叔丁氧羰基)氨基]甲基}苯基)环丙烷-1-羧酸 CAS No. 2172448-75-6](/img/structure/B2849879.png)

1-[4-({[(叔丁氧羰基)氨基]甲基}苯基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

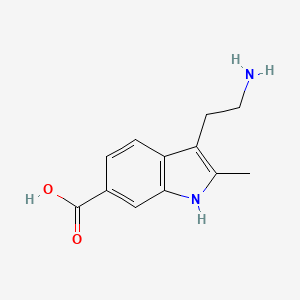

This compound, also known as 1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid, has a CAS Number of 119145-87-8 . It is a powder at room temperature . The IUPAC name is 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the use of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine in acetic acid . The reaction is stirred at room temperature for 3 hours and then heated to 90°C for 3 hours . After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .Molecular Structure Analysis

The molecular weight of this compound is 215.25 . The InChI code is 1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) .Chemical Reactions Analysis

This compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis

This compound has a melting point of 121-125°C . It is soluble in DMSO and methanol . The predicted density is 1.21±0.1 g/cm3 .科学研究应用

生成和反应的锂化叔丁基环丙烷羧酸酯

Häner、Maetzke 和 Seebach (1986) 的研究深入探究了锂化叔丁基和 2,6-二(叔丁基)-4-甲基苯基环丙烷羧酸酯的生成和反应。这些化合物经历锂化并与各种亲电试剂反应,生成 α-取代酯。这些酯可以转化为羧酸或还原为环丙烷甲醇,展示了含环丙烷化合物在合成化学中的多功能性 (Häner, Maetzke, & Seebach, 1986)。

受保护的 2,3-甲氨基酸类似物的合成

Frick、Klassen 和 Rapoport (2005) 探索了 2-取代 1-氨基环丙烷-1-羧酸的非对映选择性和对映选择性合成,重点介绍了它们在受保护的鸟氨酸和谷氨酸的 2,3-甲氨基类似物合成中的应用。这项研究展示了环丙烷衍生物在合成具有潜在生物学应用的氨基酸类似物中的效用 (Frick, Klassen, & Rapoport, 2005)。

芳基 1-硝基-1-环丙烷羧酸酯的亲核开环

Vettiger 和 Seebach (1990) 研究了芳基 1-硝基-1-环丙烷羧酸酯在空间受保护但电子有效羰基和硝基作用下的亲核开环。这种新的氨基酸合成原理凸显了通过操纵含环丙烷化合物来开发新型氨基酸衍生物的潜力 (Vettiger & Seebach, 1990)。

含环丙烷氨基酸的合成

Limbach、Lygin、Es-Sayed 和 Meijere (2009) 展示了制备甲基 2-(苄氧羰基氨基)-2-环丙基亚丙烯酸酯,这是一种用于含环丙烷氨基酸的多功能构件。该化合物在迈克尔加成反应和狄尔斯-阿尔德反应中反应,生成受保护形式的新氨基酸。该研究强调了环丙烷衍生物在合成复杂氨基酸以用于进一步研究和潜在治疗应用中的适应性 (Limbach et al., 2009)。

安全和危害

属性

IUPAC Name |

1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTQJWCBPYHRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

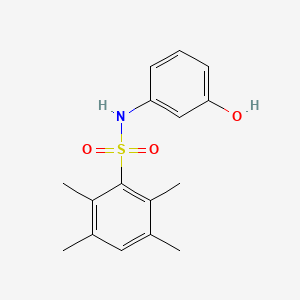

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)

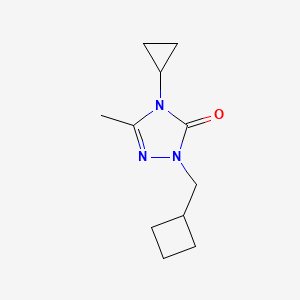

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)

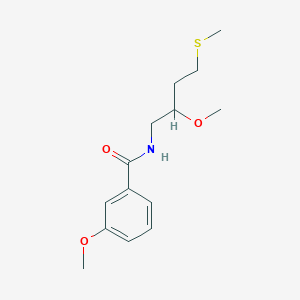

![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)

![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)

![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)

![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)